molecular formula C18H23NO2S B2678722 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide CAS No. 1396806-71-5

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2678722
CAS RN: 1396806-71-5
M. Wt: 317.45
InChI Key: LYNQMBKMAOJVSD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide, commonly known as HMB-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB-Na is a derivative of β-hydroxy β-methylbutyrate (HMB), which is a natural metabolite of the branched-chain amino acid leucine.

Scientific Research Applications

Catalytic Applications The compound has been explored for its potential in catalytic reactions. In one study, it was utilized in the context of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of specific naphthalene derivatives under ultrasound irradiation. This process demonstrated clean methodologies, easy workup procedures, and high yields, highlighting the compound's utility in enhancing reaction efficiency and outcome in organic synthesis (Mokhtary & Torabi, 2017).

Inhibitory Activity Another significant application is found in its inhibitory activity, particularly as a novel hydroxamic acid-based inhibitor of aminopeptidase N, showing potential anti-angiogenic activity. This research suggests its utility in inhibiting specific enzymes, which could have implications for therapeutic research and development (Lee et al., 2005).

Synthesis of Derivatives The compound's structure serves as a foundation for synthesizing various derivatives with potential biological activities. For example, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, indicating its role in creating new compounds for further pharmacological testing (Yang Jing, 2010).

Molecular Interactions and Structural Analysis Its structural components are used to study molecular interactions and structural analysis, such as in the context of hydrogen, stacking, and halogen bonding. These studies are crucial for understanding the compound's behavior in various environments, contributing to material science and molecular engineering (Gouda et al., 2022).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-18(21,10-11-22-2)13-19-17(20)12-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,21H,10-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNQMBKMAOJVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(naphthalen-1-yl)acetamide

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